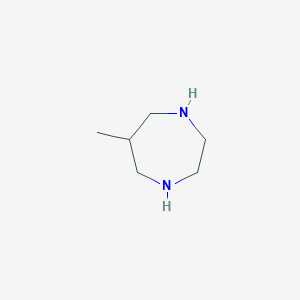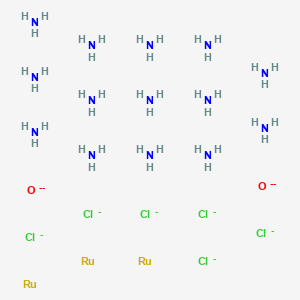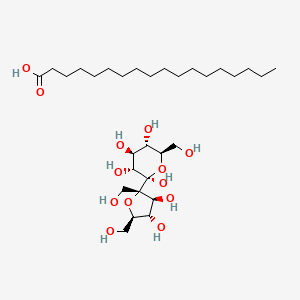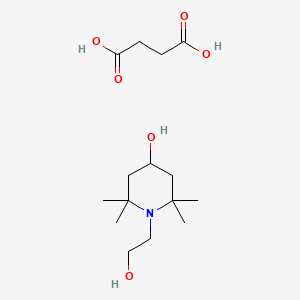
6-Methyl-1,4-Diazepan
Übersicht
Beschreibung
6-Methyl-1,4-diazepane is a chemical compound with the molecular formula C6H14N2 . It is a derivative of diazepane, a seven-membered heterocyclic compound with two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives has been reported in the literature . For instance, a method for producing 1,4-diazepane derivatives involves reacting a compound in a solvent in the presence of triphenylphosphine and diisopropyl azodicarboxylate . Another method involves the synthesis of alprazolam and diazepam from 2-amino-5-chloro benzophenone under mild conditions .Molecular Structure Analysis
The molecular structure of 6-Methyl-1,4-diazepane consists of a seven-membered ring with two nitrogen atoms . The compound has a molecular weight of 114.189 Da .Chemical Reactions Analysis
1,4-Diazepines, including 6-Methyl-1,4-diazepane, are associated with a wide range of biological activities . They have been actively studied for their synthesis, reactions, and biological evaluation .Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Methyl-1,4-diazepane include a density of 0.9±0.1 g/cm3, a boiling point of 157.4±8.0 °C at 760 mmHg, and a vapor pressure of 2.8±0.3 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Biokatalyse in der asymmetrischen Synthese
6-Methyl-1,4-Diazepan wird in biokatalytischen Prozessen verwendet, insbesondere in der Imin-Reduktase-katalysierten intramolekularen asymmetrischen reduktiven Aminierung. Diese Methode ist bedeutsam für die Synthese chiraler 1,4-Diazepane, die wichtige Struktureinheiten in verschiedenen biologisch aktiven Verbindungen sind . Das Verfahren beinhaltet enantiokomplementäre IREDs für die Synthese chiraler Verbindungen mit hoher Enantioselektivität, was in pharmazeutischen Anwendungen essentiell ist, da die Chiralität eines Medikaments dessen Wirksamkeit und Sicherheit beeinflussen kann .
Synthese pharmazeutischer Zwischenprodukte
Die Verbindung dient als wichtiges Zwischenprodukt bei der Herstellung von Pharmazeutika. Speziell wird sie bei der Synthese von Antihistaminika, Herz-Kreislauf-Medikamenten und Antihypertensiva verwendet . Ihre Rolle als Zwischenprodukt unterstreicht ihre Bedeutung bei der Entwicklung und Herstellung von therapeutischen Wirkstoffen, die eine Vielzahl von Gesundheitszuständen adressieren.
Entwicklung von Rho-assoziierten Kinase-Inhibitoren
Im Bereich der Ophthalmologie werden this compound-Derivate wie Ripasudil zur Behandlung von Glaukom und okulärer Hypertension verwendet. Diese Verbindungen wirken als Rho-assoziierte Kinase-Inhibitoren und zeigen die Vielseitigkeit von this compound bei der Entwicklung von Behandlungen für Augenkrankheiten .
Synthese von Orexin-Rezeptor-Antagonisten
Eine weitere bemerkenswerte Anwendung liegt in der Synthese von Suvorexant, einem selektiven dualen Orexin-Rezeptor-Antagonisten zur Behandlung von primärer Insomnie . Dies zeigt die Rolle der Verbindung bei der Herstellung von Medikamenten, die gezielt auf bestimmte Rezeptoren im Gehirn wirken und so zu Fortschritten in der Neuropharmakologie beitragen.
Enzymatische Forschung und Protein-Engineering
Die Verbindung ist auch in der enzymatischen Forschung beteiligt, insbesondere im Studium von Imin-Reduktasen. Sie hilft beim Verständnis der Enzymkatalyse und wurde bei der Entwicklung von Mutanten-Enzymen mit verbesserter katalytischer Effizienz eingesetzt, was für industrielle Biokatalyse-Anwendungen entscheidend ist .
Zukünftige Richtungen
The future directions for 6-Methyl-1,4-diazepane and related compounds could involve further exploration of their biological activities and potential uses in the pharmaceutical industries . Additionally, market research reports suggest that the global market for such compounds may be subject to changes and growth in the future .
Wirkmechanismus
For instance, diazepam, a well-known diazepane derivative, is a long-acting benzodiazepine used to treat panic disorders, severe anxiety, alcohol withdrawal, and seizures . Its mechanism of action involves enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain .
Eigenschaften
IUPAC Name |
6-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-4-7-2-3-8-5-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJOIXFVKVPLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335112 | |
| Record name | 6-methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89582-17-2 | |
| Record name | 6-methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of AAZTA5 in the development of radiolabeled minigastrin analogs?
A1: AAZTA5 is a versatile bifunctional chelator that shows promise in improving the radiolabeling properties of minigastrin analogs [, ]. Minigastrin analogs are molecules that can bind to the gastrin-releasing peptide receptor, which is overexpressed in certain types of cancer cells. By attaching a radioisotope to these analogs, researchers aim to develop diagnostic and therapeutic agents for targeted cancer treatment. [, ] demonstrate that AAZTA5 can effectively chelate radiometals and conjugate them to minigastrin analogs, potentially leading to improved tumor targeting and therapeutic efficacy.
Q2: How does the use of AAZTA5 affect the in vitro performance of gastrin-releasing peptide receptor antagonists?
A2: While the provided abstracts do not detail specific in vitro results, [] indicates that incorporating AAZTA5 into a gastrin-releasing peptide receptor antagonist influenced its radiolabeling properties. Further research is needed to understand how this modification impacts the antagonist's binding affinity, selectivity, and overall efficacy in vitro. This information is crucial for evaluating the potential of AAZTA5-modified antagonists as targeted therapies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)
